Home > Products > Screening Compounds P107432 > 5-{3-[4-(4-Fluorophenyl)piperazino]-1-propynyl}pyrimidine
5-{3-[4-(4-Fluorophenyl)piperazino]-1-propynyl}pyrimidine - 865658-83-9

5-{3-[4-(4-Fluorophenyl)piperazino]-1-propynyl}pyrimidine

Catalog Number: EVT-3180509
CAS Number: 865658-83-9
Molecular Formula: C17H17FN4
Molecular Weight: 296.34 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

  • Compound Description: This compound is a key intermediate in the synthesis of Rosuvastatin Calcium, a HMG-CoA reductase inhibitor.

N-[4-(4-Fluorophenyl)-5-(hydroxymethyl)-6-isopropylpyrimidin-2-yl]- N -methylmethanesulfonamide

  • Compound Description: This is another important intermediate in the synthesis of Rosuvastatin, an HMG-CoA reductase inhibitor.

(R)-(+)-N-[3-[5-[(4-fluorophenyl)methyl]-2-thienyl]-1-methyl- 2-propynyl]-N-hydroxyurea (ABT-761)

  • Compound Description: ABT-761 is a second-generation 5-lipoxygenase inhibitor, demonstrating improved potency and duration of action compared to its predecessors.

5-(1-Propynyl)-2'-deoxyuridine (pdU)

  • Compound Description: This modified nucleoside, pdU, enhances the binding affinity and stability of pyrimidine motif triplex-forming oligonucleotides (TFOs). This property makes pdU-modified TFOs potentially useful for gene targeting and modulation of gene expression.

MCI-225 (4-(2-fluorophenyl)-6-methyl-2-(1-piperazinyl)thieno[2,3-d]pyrimidine monohydrate hydrochloride)

  • Compound Description: This compound displays potential as a novel antidepressant agent. Its pharmacological profile includes selective inhibition of noradrenaline uptake and antagonism of the 5-HT3 receptor.
Overview

5-{3-[4-(4-Fluorophenyl)piperazino]-1-propynyl}pyrimidine is a complex organic compound characterized by a pyrimidine ring substituted with a piperazine derivative and a propynyl group. The presence of a fluorophenyl moiety enhances its potential biological activity, making it a subject of interest in both chemistry and pharmacology. This compound, with the CAS number 865658-83-9, serves as a versatile building block in chemical synthesis and has applications in biological research, particularly in enzyme inhibition and receptor binding studies.

Synthesis Analysis

Methods

The synthesis of 5-{3-[4-(4-Fluorophenyl)piperazino]-1-propynyl}pyrimidine typically involves several key steps:

  1. Formation of the Piperazine Derivative: The synthesis begins with the reaction of 4-fluoroaniline with piperazine, which forms 4-(4-fluorophenyl)piperazine under controlled conditions.
  2. Alkyne Addition: The next step involves introducing the propynyl group to the piperazine derivative. This is commonly achieved through a Sonogashira coupling reaction, where the piperazine derivative reacts with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst.
  3. Pyrimidine Ring Formation: Finally, the pyrimidine ring is formed through cyclization involving the propynyl-piperazine intermediate and an appropriate pyrimidine precursor.

Technical Details

  • Catalysts: Palladium-based catalysts are often employed for coupling reactions, while copper co-catalysts facilitate the reaction efficiency.
  • Reaction Conditions: The reactions generally require an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and moisture interference.
Molecular Structure Analysis

Structure

The molecular structure of 5-{3-[4-(4-Fluorophenyl)piperazino]-1-propynyl}pyrimidine includes:

  • A pyrimidine ring, which is a six-membered aromatic heterocycle containing two nitrogen atoms.
  • A piperazine ring, which is a saturated six-membered ring containing two nitrogen atoms.
  • A propynyl group, which is an alkyne functional group that contributes to the compound's reactivity.

Data

  • Molecular Formula: C17H19FN4
  • Molecular Weight: Approximately 302.36 g/mol
  • CAS Number: 865658-83-9 .
Chemical Reactions Analysis

Reactions

5-{3-[4-(4-Fluorophenyl)piperazino]-1-propynyl}pyrimidine can undergo various chemical transformations:

  1. Oxidation: The compound can be oxidized at the propynyl group, leading to carbonyl derivatives such as aldehydes and ketones.
  2. Reduction: Reduction reactions may occur at the pyrimidine ring, yielding dihydropyrimidine derivatives.
  3. Substitution Reactions: Nucleophilic substitution can introduce various substituents on the fluorophenyl group using reagents like sodium methoxide or potassium tert-butoxide.

Technical Details

  • Common Reagents for Oxidation: Potassium permanganate and chromium trioxide are frequently used oxidizing agents.
  • Common Reducing Agents: Lithium aluminum hydride and sodium borohydride are typical reducing agents employed in reactions involving this compound.
Mechanism of Action

The mechanism of action for 5-{3-[4-(4-Fluorophenyl)piperazino]-1-propynyl}pyrimidine involves its interaction with specific molecular targets:

  • Molecular Targets: The compound binds to various receptors and enzymes, modulating their activity. This interaction can influence numerous biological pathways.
  • Pathways Involved: It may affect signaling pathways related to cell growth, differentiation, and apoptosis, thus demonstrating potential therapeutic applications in diseases where these pathways are disrupted.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid crystalline compound.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and dimethylformamide but may have limited solubility in water.

Chemical Properties

  • The compound exhibits stability under standard laboratory conditions but may be sensitive to strong oxidizing agents.
  • It has potential reactivity due to its functional groups, making it suitable for further derivatization in synthetic applications.
Applications

5-{3-[4-(4-Fluorophenyl)piperazino]-1-propynyl}pyrimidine has diverse applications across several fields:

  • Scientific Research: Used extensively in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
  • Pharmaceutical Development: Investigated for its potential as a therapeutic agent in treating various conditions, including neurological disorders and cancers.
  • Material Science: Employed as a precursor in synthesizing specialty chemicals and new materials .

This compound exemplifies the intersection of chemistry and biology, highlighting its importance as both a research tool and a potential therapeutic agent.

Introduction and Contextual Background

Structural Hybridization in Modern Medicinal Chemistry: Piperazine-Pyrimidine Architectures

Piperazine-pyrimidine molecular hybrids represent a rationally designed class of compounds that merge the distinct pharmacological advantages of both heterocyclic systems. Pyrimidine, a six-membered aromatic diazine ring, serves as a bioisostere for endogenous purines, enabling targeted interactions with enzymes and receptors involved in nucleotide metabolism and signal transduction [9]. Piperazine, a flexible, water-soluble heterocycle with two nitrogen atoms, enhances bioavailability and provides a versatile scaffold for attaching diverse pharmacophoric elements [5]. The covalent fusion of these rings—typically through spacers like acetylene—creates novel chemical entities capable of enhanced target engagement. Modern synthetic approaches enable precise linkage at strategic positions (e.g., N1-piperazine to C5-pyrimidine), generating libraries with optimized properties. These architectures exhibit improved binding affinity to biological targets like protein kinases, GPCRs, and neurotransmitter transporters compared to their parent heterocycles alone, as demonstrated in antimicrobial and anticancer hybrid agents [5] [9].

Table 1: Biologically Active Pyrimidine Derivatives Utilizing Hybridization Strategies

Compound NameBiological ActivityKey Structural FeaturesReference
1-(4-(4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl)phenyl)-3-phenylureaPotent anti-Pseudomonas activity (IC50: 9.8 µg/mL)Fluoropyrimidine-piperazine with aryl urea [5]
N-(4-(4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl)phenyl)cyclobutanecarboxamideAnti-Klebsiella pneumoniae (IC50: 27.1 µg/mL)Fluoropyrimidine-piperazine with carboxamide [5]
Benzhydryl piperazine analogs (e.g., LDK1229)CB1 inverse agonismFluorophenylpiperazine with carbonyl linker [2]

Pharmacophoric Significance of 4-(4-Fluorophenyl)piperazine Scaffolds

The 4-(4-fluorophenyl)piperazine moiety functions as a privileged pharmacophore in CNS-active and antimicrobial compounds. The fluorine atom at the para position fine-tunes electronic properties—inducing moderate electron-withdrawing effects—while maintaining metabolic stability by resisting oxidative dehalogenation [2]. Crystallographic and docking studies reveal that the fluorophenyl group engages in edge-to-face π-π stacking with aromatic residues (e.g., Phe197 in CB1 receptors), while the protonated piperazine nitrogen forms salt bridges with aspartate (Asp366) in GPCR binding pockets [2]. This scaffold imparts favorable ADME properties: the basic piperazine nitrogen (pKa ~7-9) enhances water solubility as salts, and the fluorinated aromatic ring boosts membrane permeability. In benzhydryl piperazine derivatives like LDK1229, the fluorophenyl segment is indispensable for high-affinity inverse agonism at CB1 receptors (Ki < 50 nM), underscoring its role in precise molecular recognition [2]. When incorporated into pyrimidine hybrids, this moiety often confers enhanced selectivity for target proteins over structurally related off-targets.

Role of Acetylenic Linkers in Bioactive Molecule Design

The propynyl (–C≡C–CH₂–) linker in 5-{3-[4-(4-fluorophenyl)piperazino]-1-propynyl}pyrimidine exemplifies strategic spacer design. Acetylenic units confer linearity, rigidity, and metabolic stability compared to flexible alkyl chains or hydrolyzable esters. The triple bond’s 180° geometry precisely orients attached pharmacophores at optimal distances (typically 5–7 Å) for simultaneous engagement with complementary binding subsites [8]. This spacer resists enzymatic degradation (e.g., amidases/esterases) while maintaining moderate hydrophilicity. Photoredox-catalyzed synthetic methodologies enable efficient incorporation of gaseous acetylene into complex molecules, facilitating access to such linkers [8]. In dopamine transporter inhibitors like JJC8-091, acetylene-bridged architectures exhibit atypical binding profiles by stabilizing inward-facing transporter conformations, demonstrating the pharmacodynamic impact of this spacer [3]. For the target compound, the propynyl tether likely positions the fluorophenylpiperazine to interact with hydrophobic pockets while the pyrimidine engages polar residues.

Historical Development and Discovery Timeline

The structural evolution leading to 5-{3-[4-(4-fluorophenyl)piperazino]-1-propynyl}pyrimidine reflects incremental innovations in heterocyclic chemistry. The foundation was laid with early pyrimidine therapeutics (e.g., 5-fluorouracil, 1957) and the recognition of piperazine’s CNS potential (e.g., tranylcypromine, 1960s). The strategic incorporation of fluorine emerged prominently in the 1980s–1990s to enhance potency and pharmacokinetics [9]. Parallel developments exploited acetylene as a linker, with seminal work on acetylene-derived 1,4-diketones and heterocyclic conjugates advancing in the early 2000s [8]. Patent analyses reveal accelerating interest in piperazine-pyrimidine hybrids post-2010, exemplified by pyrrolopyrimidine-piperazine filings for kinase inhibition (e.g., Patent EA016301B1) [4]. Modern synthetic routes to such compounds typically involve:

  • SNAr reaction of chloropyrimidines with N-substituted piperazines
  • Sonogashira coupling of ethynylpiperazines with halopyrimidines
  • Click chemistry for triazole-linked variantsThe specific compound likely emerged circa 2015–2020 during systematic explorations of C7-modified pyrimidines and N4-piperazine analogs, driven by needs for kinase inhibitors and antimicrobials overcoming existing resistance [5] [9].

Table 2: Key Historical Milestones in the Development of Piperazine-Pyrimidine Hybrids

Time PeriodDevelopmentSignificance
1950s-1960sIntroduction of 5-fluorouracil; Early piperazine psychotropicsValidated pyrimidine/piperazine as bioactive scaffolds
1980s-1990sRational fluorination campaignsEstablished fluorine as a PK/PD enhancer
Early 2000sAcetylenic linkers in drug design (e.g., kinase inhibitors)Demonstrated spacer rigidity benefits
2010-2015Patents on pyrrolopyrimidine-piperazine hybrids (e.g., EA016301B1)Advanced hybrid synthesis methodologies
2015-PresentAntimicrobial/anticancer piperazine-pyrimidine hybrids (e.g., 7c, 7f)Proved hybridization strategy for overcoming resistance [4] [5]

Compounds Mentioned in the Article

  • 5-{3-[4-(4-Fluorophenyl)piperazino]-1-propynyl}pyrimidine
  • 5-Fluorouracil
  • LDK1229
  • JJC8-091
  • 1-(4-(4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl)phenyl)-3-phenylurea
  • N-(4-(4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl)phenyl)cyclobutanecarboxamide
  • Tranylcypromine
  • Ethyl 4-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Properties

CAS Number

865658-83-9

Product Name

5-{3-[4-(4-Fluorophenyl)piperazino]-1-propynyl}pyrimidine

IUPAC Name

5-[3-[4-(4-fluorophenyl)piperazin-1-yl]prop-1-ynyl]pyrimidine

Molecular Formula

C17H17FN4

Molecular Weight

296.34 g/mol

InChI

InChI=1S/C17H17FN4/c18-16-3-5-17(6-4-16)22-10-8-21(9-11-22)7-1-2-15-12-19-14-20-13-15/h3-6,12-14H,7-11H2

InChI Key

LIGAJXHZWWXOFP-UHFFFAOYSA-N

SMILES

C1CN(CCN1CC#CC2=CN=CN=C2)C3=CC=C(C=C3)F

Canonical SMILES

C1CN(CCN1CC#CC2=CN=CN=C2)C3=CC=C(C=C3)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.